
6-Fluoro-2,4,8-trimethylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-2,4,8-trimethylquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2,4,8-trimethylquinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of para-fluoroaniline with acetone under heating conditions, catalyzed by para-toluenesulfonic acid. The reaction proceeds through a cyclization mechanism to form the desired quinoline derivative .
Industrial Production Methods
For industrial-scale production, the process involves similar reaction conditions but optimized for higher yields and efficiency. The use of azeotropic distillation with an inert solvent helps in removing water generated during the reaction, thus driving the reaction to completion. This method is advantageous due to its low cost, high conversion rate, and suitability for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-2,4,8-trimethylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties .
Applications De Recherche Scientifique
6-Fluoro-2,4,8-trimethylquinoline has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential antibacterial, antineoplastic, and antiviral activities.
Biological Studies: The compound is studied for its enzyme inhibitory properties and its role as a fluorescent probe in biological systems.
Industrial Applications: It is used in the synthesis of liquid crystals and dyes, as well as in agricultural chemicals
Mécanisme D'action
The mechanism of action of 6-fluoro-2,4,8-trimethylquinoline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it effective against various diseases. The compound’s fluorine atom enhances its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Fluoro-4-hydroxy-2-methylquinoline
- 8-Fluoroquinoline
- 6,8-Difluoroquinoline
Uniqueness
6-Fluoro-2,4,8-trimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and a fluorine atom enhances its lipophilicity and biological activity compared to other fluorinated quinolines .
Propriétés
Formule moléculaire |
C12H12FN |
|---|---|
Poids moléculaire |
189.23 g/mol |
Nom IUPAC |
6-fluoro-2,4,8-trimethylquinoline |
InChI |
InChI=1S/C12H12FN/c1-7-4-9(3)14-12-8(2)5-10(13)6-11(7)12/h4-6H,1-3H3 |
Clé InChI |
LCTYFAPPEPOSPQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1C=C(C=C2C)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


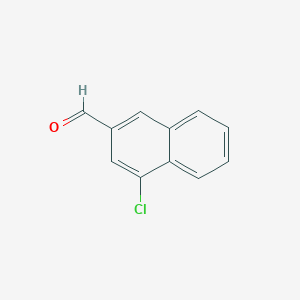
![3-(4-Methylpiperazin-1-yl)-2,5,7-triazabicyclo[4.1.0]hepta-1,3-diene](/img/structure/B11904526.png)

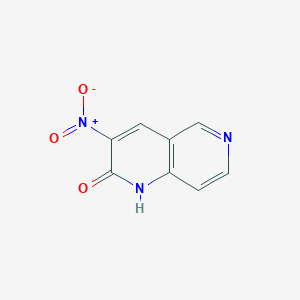




![6-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B11904583.png)
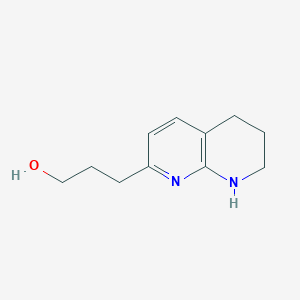
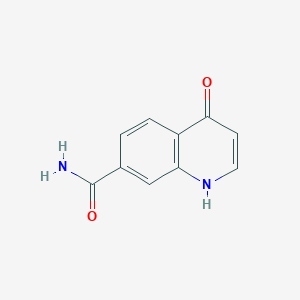
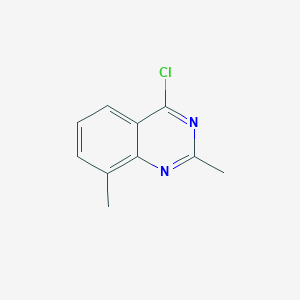
![1-[2-(Dimethylamino)ethyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde](/img/structure/B11904598.png)
![Methyl 7-oxo-6,7-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B11904599.png)
